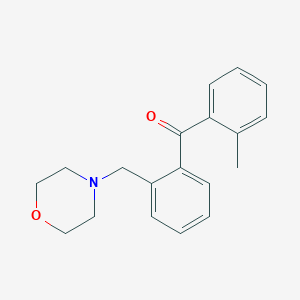

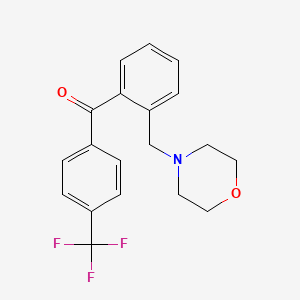

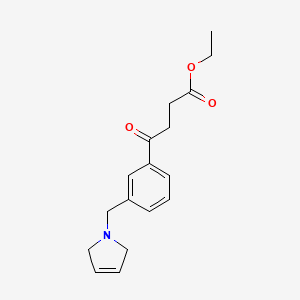

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

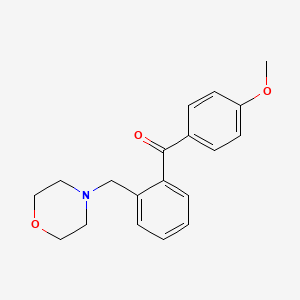

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone is a compound that can be associated with the synthesis of various heterocyclic structures, particularly those containing the pyrrole moiety. The compound is characterized by the presence of a cyclopentyl group attached to a phenyl ketone, which is further modified by a pyrrolidinomethyl substituent. This structure is of interest due to its potential applications in medicinal chemistry, as indicated by its use in the synthesis of compounds with neuroleptic activity .

Synthesis Analysis

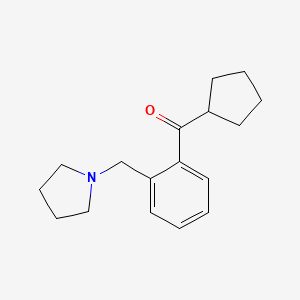

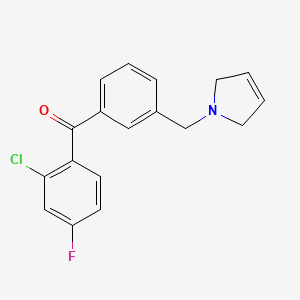

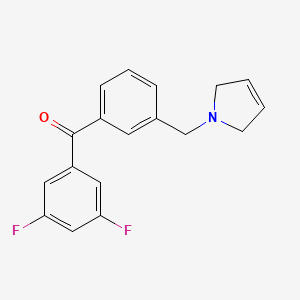

The synthesis of related compounds often involves cyclization reactions. For instance, the synthesis of 2,3,4-trisubstituted pyrroles can be achieved through the intermolecular cyclization of alkylidenecyclopropyl ketones with amines, which may share mechanistic similarities with the synthesis of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone . Additionally, the synthesis of 2-phenyl pyridine derivatives from aryl ketones using palladium acetate as a catalyst involves cyclization, which could be relevant to the synthesis of the cyclopentyl compound . The synthesis of butyrophenone analogues, which includes the reaction of (2-bromomethyl)cyclopentyl phenyl ketone with heterocyclic amines, also provides insight into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone would likely exhibit interesting interactions due to the presence of various functional groups. Studies on related compounds, such as Co(II) and Co(III) complexes of di-2-pyridyl ketone thiosemicarbazones, provide insights into the types of molecular interactions and crystal structures that could be expected . The crystal structures of cyclohexylmethyl-pyrrolidin-2-ones, which are structurally similar to the compound of interest, have been determined, suggesting that X-ray diffraction could be a valuable tool for analyzing the molecular structure of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone .

Chemical Reactions Analysis

The chemical reactivity of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone can be inferred from studies on similar compounds. For example, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines to form pyrroles indicates that the cyclopentyl compound may also undergo similar cyclization reactions . The photochemical radical cyclization of unsaturated ketone oximes to form dihydropyrroles is another reaction that could be relevant to the compound's reactivity . Additionally, the use of doubly activated cyclopropanes as synthetic precursors for dihydropyrroles and pyrroles suggests potential pathways for the transformation of the cyclopentyl compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone are not directly reported in the provided papers, related studies can offer some predictions. The luminescent properties of cyclometalated complexes, for example, suggest that the compound may exhibit interesting optical properties under UV irradiation . The solubility, melting point, and other physical properties would likely be influenced by the presence of the cyclopentyl and pyrrolidinomethyl groups, as well as the phenyl ketone moiety. The neuroleptic activity reported for similar compounds also hints at the potential biological properties of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone .

Applications De Recherche Scientifique

Neuroleptic Activity

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone and its analogues have been explored for their potential neuroleptic activity. A study conducted by Caamaño et al. (1987) involved the synthesis of butyrophenone analogues, which include cyclopentyl aryl ketones, and their evaluation for neuroleptic properties (Caamaño et al., 1987).

Metal-Catalyzed Reactions

Ogoshi et al. (2006) demonstrated the formation of nickeladihydropyran through the oxidative addition of cyclopropyl phenyl ketone, indicating the potential of cyclopentyl ketones in metal-catalyzed cycloaddition reactions (Ogoshi et al., 2006).

Organometallic Reagents

Roy et al. (2009) discussed the use of cyclopentyl organometallic reagents with aliphatic ketones, where changing the metal atom could tune the reaction to reduction or addition. This versatility was applied in the asymmetric synthesis of medicinally relevant compounds (Roy et al., 2009).

Ring Contraction

The reaction of 2-chlorocyclohexanone with phenylmagnesium bromide resulting in cyclopentyl phenyl ketone, as reported by Hori et al. (1986), demonstrates the potential of cyclopentyl ketones in ring contraction processes (Hori et al., 1986).

Synthesis of 2-Phenyl Pyridines

Ghodse and Telvekar (2017) established a method for synthesizing 2-phenyl pyridines using cyclopentyl ketones, highlighting their role in efficient and simple cyclization processes (Ghodse & Telvekar, 2017).

Synthesis of Neuroleptic Drugs

Another study by Caamaño et al. (1987) describes the synthesis of trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, indicating the role of cyclopentyl ketones in the development of neuroleptic drugs (Caamaño et al., 1987).

Anticholinergic Compounds

Gao Jh et al. (1986) synthesized a series of α-cyclopentylphenylmethoxyalkylamines using cyclopentyl phenyl ketone, contributing to the field of anticholinergic compounds (Gao Jh et al., 1986).

Photocyclization and Photochemistry

Studies by Gonzenbach et al. (1977) and Bortolus et al. (1996) explored the photochemistry of cyclopentenyl methyl ketones, including cyclopentyl phenyl ketone, revealing insights into photocyclization and photochemical reactions (Gonzenbach et al., 1977), (Bortolus et al., 1996).

Propriétés

IUPAC Name |

cyclopentyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(14-7-1-2-8-14)16-10-4-3-9-15(16)13-18-11-5-6-12-18/h3-4,9-10,14H,1-2,5-8,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLFCBAEGHKDEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643678 |

Source

|

| Record name | Cyclopentyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone | |

CAS RN |

898775-21-8 |

Source

|

| Record name | Cyclopentyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)

![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)